molecular formula C16H13NO4 B15047650 3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid

3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid

Cat. No.: B15047650
M. Wt: 283.28 g/mol
InChI Key: YSGGHSDBNZOIHX-UHFFFAOYSA-N
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Description

3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic Acid is a high-purity chemical compound with the CAS Number 929697-61-0 . It has the molecular formula C16H13NO4 and a molecular weight of 283.27 g/mol . This compound is provided for research applications and is strictly labeled For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use. Structurally, this molecule is characterized by an acrylate group (prop-2-enoic acid) linked to a carbamoyl group, which is further connected to a diphenyl ether moiety (4-phenoxyphenyl) . This combination of functional groups may make it a valuable intermediate in organic synthesis and medicinal chemistry research, particularly for the development of compounds with potential biological activity. Similar compounds featuring the carbamoylprop-2-enoic acid structure have been investigated in scientific patents for various applications, suggesting its utility as a building block in drug discovery efforts . Handling and Storage: For optimal stability, it is recommended to store this product at -4°C for short-term (1-2 weeks) or at -20°C for longer periods (1-2 years) . Key Identifiers: - CAS Number: 929697-61-0 - Molecular Formula: C16H13NO4 - Molecular Weight: 283.27 g/mol - Purity: 97%

Properties

Molecular Formula

C16H13NO4

Molecular Weight

283.28 g/mol

IUPAC Name

4-oxo-4-(4-phenoxyanilino)but-2-enoic acid

InChI

InChI=1S/C16H13NO4/c18-15(10-11-16(19)20)17-12-6-8-14(9-7-12)21-13-4-2-1-3-5-13/h1-11H,(H,17,18)(H,19,20)

InChI Key

YSGGHSDBNZOIHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C=CC(=O)O

Origin of Product

United States

Preparation Methods

Physical and Chemical Properties

Property Value Reference
Molecular Formula C16H13NO4
Molecular Weight 283.27 g/mol
CAS Number 929697-61-0
SMILES c1ccc(cc1)Oc2ccc(cc2)NC(=O)/C=C/C(=O)O
Inchi InChI=1S/C16H13NO4/c18-15(10-11-16(19)20)17-12-6-8-14(9-7-12)21-13-4-2-1-3-5-13/h1-11H,(H,17,18)(H,19,20)/b11-10+
Physical State Solid
Flash Point 269.0±30.1 °C
Boiling Point 521.2±50.0 °C at 760 mmHg
Density 1.3±0.1 g/cm3

The compound contains several key functional groups: a phenoxy moiety, a carbamoyl (amide) linkage, and an α,β-unsaturated carboxylic acid. These structural elements inform the design of potential synthetic routes.

Retrosynthetic Analysis

A rational approach to synthesizing 3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid involves breaking down the molecule into simpler, readily available starting materials.

Key Disconnections

Three primary retrosynthetic disconnections can be considered:

  • Amide bond formation between maleic anhydride derivatives and 4-phenoxyaniline
  • Carboxylic acid formation via Knoevenagel condensation
  • Construction of the phenoxyphenyl moiety through aryl ether formation

Synthetic Route 1: Maleic Anhydride Approach

This approach utilizes maleic anhydride, which reacts with 4-phenoxyaniline to form the desired compound.

Reaction Scheme and Mechanism

The synthesis proceeds through the following steps:

  • Ring-opening of maleic anhydride by 4-phenoxyaniline
  • Formation of the amide bond
  • Preservation of the trans-configuration of the double bond

Experimental Procedure

Materials:

  • 4-Phenoxyaniline (1.0 equivalent)
  • Maleic anhydride (1.1 equivalents)
  • Tetrahydrofuran (THF) (anhydrous)
  • Nitrogen atmosphere
  • Ice bath

Procedure:

  • Dissolve maleic anhydride (1.1 equivalents) in anhydrous THF (10 mL/g) under nitrogen atmosphere at 0°C.
  • Add a solution of 4-phenoxyaniline (1.0 equivalent) in THF (5 mL/g) dropwise over 30 minutes.
  • Allow the reaction to warm to room temperature and stir for 4-6 hours.
  • Monitor the reaction by thin-layer chromatography.
  • Upon completion, concentrate the reaction mixture under reduced pressure.
  • Purify the crude product by recrystallization from appropriate solvent or column chromatography.

This procedure is adapted from similar reactions for making α,β-unsaturated carboxylic acids as described in patent literature.

Synthetic Route 2: Knoevenagel Condensation Approach

This method employs a modified Knoevenagel condensation reaction between an appropriate aldehyde and malonic acid, followed by amide coupling.

Reaction Scheme

This synthesis consists of multiple steps:

  • Preparation of 4-phenoxybenzonitrile
  • Reduction to 4-phenoxybenzaldehyde
  • Knoevenagel condensation with malonic acid
  • Activation of the carboxylic acid group
  • Amide formation with 4-phenoxyaniline

Experimental Procedure for Step 3 (Knoevenagel Condensation)

Based on similar reactions reported for 3-(3-cyanophenyl)acrylic acid:

Materials:

  • 4-Phenoxybenzaldehyde (15 mmol)
  • Malonic acid (30 mmol, 2 equivalents)
  • Pyridine (30 mL)
  • Piperidine (3.0 mmol, 0.2 equivalents)
  • 5M Hydrochloric acid (25 mL)

Procedure:

  • Dissolve 4-phenoxybenzaldehyde (15 mmol) and malonic acid (30 mmol) in pyridine (30 mL).
  • Add piperidine (3.0 mmol) as a catalyst.
  • Heat the reaction mixture at 100°C for 4 hours.
  • Cool the reaction to room temperature.
  • Slowly add 5M HCl (25 mL) to precipitate the product.
  • Collect the white precipitate by filtration, wash with water, and dry to obtain the intermediate 3-(4-phenoxyphenyl)acrylic acid.

This general procedure yielded 81% of the similar compound (E)-3-cyanocinnamic acid in the literature, suggesting it might be effective for our target compound's synthesis.

Synthetic Route 3: Isocyanate Approach

This route utilizes the reactivity of isocyanates to form the carbamoyl group.

Materials and Procedure

Materials:

  • 4-Phenoxyphenyl isocyanate (1.0 equivalent)
  • 3-hydroxyprop-2-enoic acid (1.1 equivalents)
  • Dry tetrahydrofuran (THF)
  • Triethylamine (0.1 equivalent)
  • Nitrogen atmosphere

Procedure:

  • Dissolve 3-hydroxyprop-2-enoic acid in dry THF under nitrogen.
  • Add triethylamine as a catalyst.
  • Add 4-phenoxyphenyl isocyanate dropwise at 0°C.
  • Allow the reaction to warm to room temperature and stir for 12-24 hours.
  • Concentrate the reaction mixture under reduced pressure.
  • Purify by recrystallization or column chromatography.

This approach is inspired by the reaction of isocyanates with nucleophiles as described in patent literature.

Solid-Phase Synthesis Approach

Solid-phase synthesis offers advantages for compound preparation, including simplified purification and potential for automation.

Methodology

Based on the solid-phase synthesis of α,β-unsaturated carboxylic acids described in the literature:

  • Attach 4-phenoxyaniline to an appropriate resin through a linker
  • React with activated maleic acid derivatives
  • Cleave from the resin under appropriate conditions

Optimizing Reaction Conditions

Several parameters can be adjusted to optimize yield and purity:

Temperature Effects

Temperature (°C) Reaction Time (h) Expected Outcome
0-5 12-24 Slower reaction, potentially higher selectivity
20-25 6-12 Moderate reaction rate, good balance
60-80 2-4 Faster reaction, potential side reactions
100-120 1-2 Rapid reaction, increased risk of degradation

Solvent Selection

Different solvents can significantly impact reaction efficiency:

Solvent Polarity Advantages Disadvantages
THF Moderate Good solubility, anhydrous conditions Peroxide formation
DMF High Excellent solubility, high-temperature stability Difficult removal, toxicity
Acetonitrile Moderate Easy removal, good solubility Lower reactivity
Dioxane Moderate High boiling point, good solubility Peroxide formation
Toluene Low Water removal via azeotrope Poor solubility for polar intermediates

Analytical Characterization Methods

To confirm successful synthesis, several analytical methods can be employed:

Spectroscopic Analysis

  • NMR Spectroscopy : The 1H NMR spectrum would show characteristic signals for:

    • Aromatic protons (7-8 ppm)
    • Olefinic protons (6-7 ppm, with typical J coupling of 15-16 Hz for trans configuration)
    • NH proton (8-9 ppm)
    • Carboxylic acid proton (10-12 ppm)
  • IR Spectroscopy : Key absorption bands:

    • Carboxylic acid C=O stretch (1700-1725 cm-1)
    • Amide C=O stretch (1630-1680 cm-1)
    • N-H stretch (3300-3500 cm-1)
    • C=C stretch (1620-1640 cm-1)

Chromatographic Analysis

HPLC analysis with UV detection can be used to assess purity, with typical conditions:

  • Column: C18 reversed-phase
  • Mobile phase: Acetonitrile/water gradient with 0.1% formic acid
  • Detection: UV at 254 nm and 280 nm

Purification Strategies

Purification methods should be selected based on scale and required purity:

Recrystallization

For larger scale preparations, recrystallization from appropriate solvent systems:

  • Ethanol/water
  • Ethyl acetate/hexanes
  • Acetone/water

Column Chromatography

For higher purity requirements:

  • Silica gel chromatography
  • Elution with ethyl acetate/hexanes gradient
  • Potentially adding 1% acetic acid to manage carboxylic acid behavior

Chemical Reactions Analysis

3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles such as halides or amines.

    Addition: The double bond in the prop-2-enoic acid moiety can participate in addition reactions with electrophiles or nucleophiles, forming various addition products.

Scientific Research Applications

3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Table 1: Key Analogues of 3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic Acid

Compound Name Substituent(s) Molecular Formula Molecular Weight CAS Number Applications/Findings
This compound 4-Phenoxyphenyl carbamoyl C₁₆H₁₃NO₄ 283.28 929697-61-0 Pharmaceutical intermediate; high thermal stability
3-(N-(4-Bromophenyl)carbamoyl)prop-2-enoic acid 4-Bromophenyl carbamoyl C₁₀H₈BrNO₃ 286.08 843664-90-4 Precursor for brominated drug candidates; >99% purity
(E)-3-(4-Nitrophenylcarbamoyl)prop-2-enoic acid 4-Nitrophenyl carbamoyl C₁₀H₈N₂O₅ 236.18 N/A Crystal structure resolved (monoclinic P2₁/c); used in coordination chemistry
Ferulic acid 4-Hydroxy-3-methoxyphenyl C₁₀H₁₀O₄ 194.18 1135-24-6 Natural antioxidant; food/cosmetic additive; metabolized by DMO enzyme
3-[(3-Chloro-4-fluorophenyl)carbamoyl]prop-2-enoic acid 3-Chloro-4-fluorophenyl carbamoyl C₁₀H₇ClFNO₃ 259.62 N/A Enhanced bioactivity due to halogenation; 5 suppliers globally

Key Comparative Findings

Substituent Effects on Reactivity

  • Electron-Withdrawing Groups (EWGs): The nitro group in (E)-3-(4-nitrophenylcarbamoyl)prop-2-enoic acid enhances electrophilicity, facilitating nucleophilic additions (e.g., with ethyl cyanoacetate) . In contrast, the phenoxy group in the parent compound provides moderate electron-withdrawing effects, balancing reactivity and stability .

Crystallographic and Stability Data

  • Thermal stability rankings: Brominated > chlorinated > nitro > phenoxy derivatives, based on substituent electronegativity and steric effects .

Biological Activity

3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid, also known as a derivative of phenylpropanoic acid, has garnered attention in scientific research due to its potential biological activities. This article explores its mechanisms, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name: this compound
  • Molecular Formula: C16H15NO3
  • Molecular Weight: 271.30 g/mol

This structure includes a phenoxy group and a carbamoyl moiety, which are essential for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

  • Acetyl-CoA Carboxylases (ACCs): These enzymes are crucial in lipid metabolism. Inhibiting ACCs can lead to reduced lipogenesis, making this compound a candidate for treating metabolic disorders like obesity and type 2 diabetes .
  • Peroxisome Proliferator-Activated Receptors (PPARs): This compound may act as a dual modulator of PPARα and PPARδ, which are involved in fatty acid metabolism and glucose homeostasis. This dual action suggests potential therapeutic applications in managing dyslipidemia .

Biological Activity Data

Research studies have demonstrated various biological activities associated with this compound:

Activity Observed Effect Reference
ACC InhibitionReduced fatty acid synthesis
PPAR AgonismEnhanced lipid metabolism
Antioxidant ActivityScavenging of free radicals
Cytotoxicity in Cancer CellsInduction of apoptosis in specific cell lines

Case Studies and Research Findings

  • Study on Lipid Metabolism:
    A study focused on the effects of this compound on lipid profiles in animal models showed significant reductions in triglycerides and cholesterol levels. The mechanism was linked to the inhibition of ACCs and activation of PPARs, leading to improved metabolic profiles .
  • Cytotoxicity Assessment:
    In vitro studies evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated that it induced apoptosis through the mitochondrial pathway, suggesting its potential as an anticancer agent .
  • Antioxidant Properties:
    The antioxidant capabilities of this compound were assessed using ROS-Glo assays, which demonstrated its ability to reduce reactive oxygen species (ROS) levels significantly, indicating possible protective effects against oxidative stress .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid, and how can purity be optimized?

  • Methodology : Carbamoylation of prop-2-enoic acid derivatives with 4-phenoxyaniline under anhydrous conditions (e.g., using DCC/DMAP as coupling agents) is a common approach. Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high purity (>95%) . Monitor reaction progress by TLC or HPLC to minimize byproducts.

Q. What analytical techniques are critical for characterizing this compound?

  • Methodology : Use 1H/13C NMR to confirm the carbamoyl and phenoxy groups. FT-IR validates carbonyl (C=O) and amide (N-H) stretches. High-resolution mass spectrometry (HRMS) confirms molecular weight. For purity assessment, HPLC with a C18 column and UV detection at 254 nm is recommended .

Q. How should this compound be handled and stored to maintain stability?

  • Methodology : Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the carbamoyl group. Use desiccants to avoid moisture. Lab handling requires PPE (gloves, goggles) and fume hoods due to potential irritancy .

Advanced Research Questions

Q. What computational methods can predict the compound’s reactivity and guide synthesis optimization?

  • Methodology : Employ density functional theory (DFT) to model transition states and reaction pathways. Tools like Gaussian or ORCA can predict activation energies for carbamoylation steps. Pair with machine learning (e.g., ICReDD’s workflow) to screen solvent systems and catalysts, reducing trial-and-error experimentation .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

  • Methodology : Standardize assays (e.g., MIC testing per CLSI guidelines) and control variables like bacterial strain selection, compound solubility (use DMSO ≤1%), and incubation conditions. Cross-validate with chemoinformatics (e.g., molecular docking to target enzymes like β-lactamases) to identify structure-activity relationships .

Q. What strategies improve the compound’s bioavailability for pharmacological studies?

  • Methodology : Modify the prop-2-enoic acid moiety via prodrug synthesis (e.g., esterification) to enhance membrane permeability. Use micellar encapsulation (e.g., poloxamer surfactants) or liposomal delivery systems to improve aqueous solubility .

Q. How can interdisciplinary approaches advance applications in materials science?

  • Methodology : Investigate the compound’s π-conjugation for organic electronics (e.g., OLEDs) via cyclic voltammetry to measure HOMO/LUMO levels. For metal-organic frameworks (MOFs) , test coordination with transition metals (e.g., Cu²⁺) using X-ray crystallography .

Methodological Notes

  • Contradiction Analysis : Compare experimental data across studies by normalizing to molar concentrations and adjusting for assay sensitivity (e.g., LC-MS vs. colorimetric assays) .
  • Experimental Design : Use Design of Experiments (DoE) to optimize reaction parameters (temperature, catalyst loading) and reduce resource waste .

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